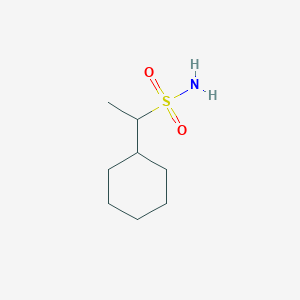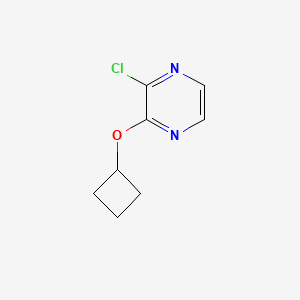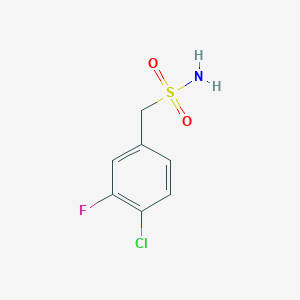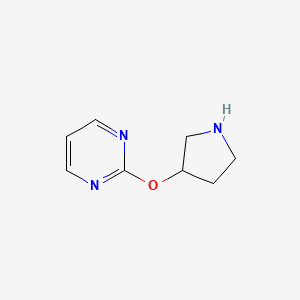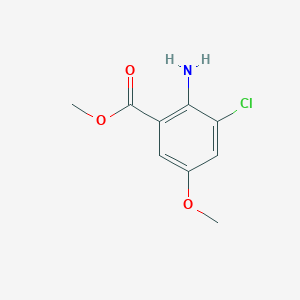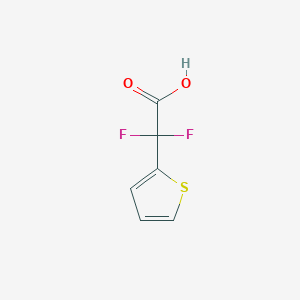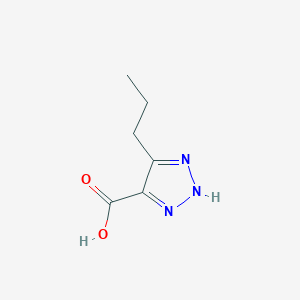![molecular formula C8H13N3O2 B1428125 {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1249673-44-6](/img/structure/B1428125.png)
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Overview
Description
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: is a chemical compound with the molecular formula C8H13N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazole ring substituted with an oxolan-3-ylmethyl group and a methanol group, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to yield the triazole ring. The oxolan-3-ylmethyl group can be introduced through nucleophilic substitution reactions, while the methanol group is typically added via reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The oxolan-3-ylmethyl group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
- Oxidation of the methanol group yields aldehydes or carboxylic acids.
- Reduction of the triazole ring forms dihydrotriazoles.
- Substitution reactions produce a variety of functionalized triazoles depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol serves as a building block for the synthesis of more complex molecules. Its triazole ring is a stable and versatile scaffold that can be functionalized to create a wide range of derivatives for use in catalysis, materials science, and organic synthesis .
Biology: The compound is used in biological research as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in the design of enzyme inhibitors and activity-based probes .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and antiviral agents .
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various industrial products .
Mechanism of Action
The mechanism of action of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxolan-3-ylmethyl group and methanol moiety can further enhance binding affinity and specificity by interacting with hydrophobic or hydrophilic pockets within the target protein .
Comparison with Similar Compounds
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol: This compound features an imidazole ring instead of a triazole ring, which can result in different chemical reactivity and biological activity.
{1-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine}: This compound contains a pyrazole ring, which can also serve as a versatile scaffold for drug design and materials science.
{1-[(oxolan-3-yl)methyl]piperidin-4-amine}: This compound includes a piperidine ring, offering different pharmacological properties and applications.
Uniqueness: The uniqueness of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol lies in its triazole ring, which provides stability and versatility in chemical modifications. The presence of the oxolan-3-ylmethyl group and methanol moiety further enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
[1-(oxolan-3-ylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4,7,12H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLLKJPGKNCSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


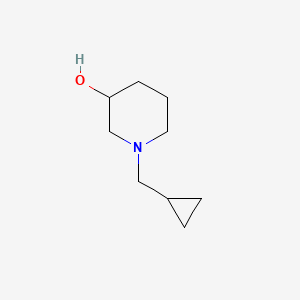
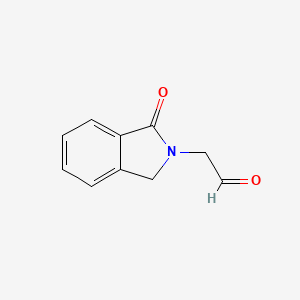
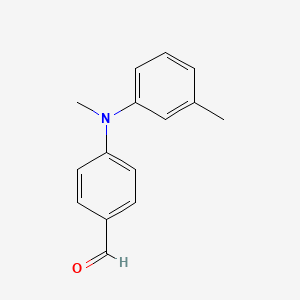
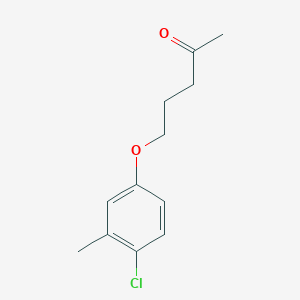
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
